molecular formula C10H18N4 B8624160 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine

5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine

Cat. No.: B8624160
M. Wt: 194.28 g/mol
InChI Key: KJUPKENHXYZUER-UHFFFAOYSA-N
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Description

5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in dichloromethane.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.

Scientific Research Applications

5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-3,5-diamine
  • N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-4,5-diamine
  • N5-(2-(Dimethylamino)ethyl)-N5-methylpyridine-2,4-diamine

Uniqueness

5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

5-N-[2-(dimethylamino)ethyl]-5-N-methylpyridine-2,5-diamine

InChI

InChI=1S/C10H18N4/c1-13(2)6-7-14(3)9-4-5-10(11)12-8-9/h4-5,8H,6-7H2,1-3H3,(H2,11,12)

InChI Key

KJUPKENHXYZUER-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CN=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL Parr reactor bottle was purged with nitrogen and charged with 10% palladium on carbon (50% wet, 1.00 g dry weight) and a solution of 270a (2.20 g, 9.80 mmol) in ethanol (150 mL). The bottle was attached to a Parr hydrogenator, evacuated, charged with hydrogen gas to a pressure of 50 psi and shaken for 3 h. After this time, the hydrogen was evacuated, and nitrogen was charged into the bottle. Celite 521 (1.00 g) was added, and the mixture was filtered through a pad of Celite 521. The filter cake was washed with ethanol (2×25 mL), and the combined filtrates were concentrated to dryness under reduced pressure to afford a quantitative yield of 270b (1.91 g) as a purple oil: 1H NMR (500 MHz, CDCl3) d 7.67 (d, 1H, J=2.9 Hz), 7.05 (dd, 1H, J=8.5, 2.9 Hz), 6.48 (dd, 1H, J=8.9, 0.5 Hz), 4.04 (br s, 2H), 3.28 (t, 2H, J=7.1 Hz), 2.84 (s, 3H), 2.43 (t, 2H, J=7.4 Hz), 2.26 (s, 6H); MS (ESI+) m/z 195.2 (M+H).
Name
270a
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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